molecular formula C15H16INO3 B2472759 2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid CAS No. 634155-06-9

2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid

Cat. No.: B2472759
CAS No.: 634155-06-9
M. Wt: 385.201
InChI Key: HCQICGQNMLHVDR-UHFFFAOYSA-N
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Description

2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid is a structurally complex carboxylic acid derivative featuring:

  • A benzenecarboxylic acid core.
  • A 5,5-dimethyl-3-oxocyclohexenyl moiety substituted with an iodo group at the 2-position.
  • An amino bridge linking the cyclohexenyl and benzene rings.

This compound’s unique structure combines halogenated, cyclic ketone, and aromatic carboxylic acid functionalities, making it relevant for pharmaceutical and materials science research.

Properties

IUPAC Name

2-[(2-iodo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO3/c1-15(2)7-11(13(16)12(18)8-15)17-10-6-4-3-5-9(10)14(19)20/h3-6,17H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQICGQNMLHVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)I)NC2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the introduction of the cyclohexenyl ring and the benzenecarboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Chemistry

The compound serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, including:

  • Oxidation: The compound can be oxidized to yield different products.
  • Reduction: Reduction reactions can modify functional groups within the compound.
  • Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution.

Biological Research

Research indicates that 2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid may exhibit significant biological activity. Its potential applications include:

  • Cellular Studies: Investigating its effects on cellular processes and interactions with biomolecules.
  • Therapeutic Applications: Ongoing studies are exploring its use in drug development for treating various diseases, particularly those related to enzyme inhibition .

Medicinal Chemistry

The compound is being studied for its potential therapeutic roles:

  • Enzyme Inhibition: It has shown promise in inhibiting specific enzymes that are crucial in disease pathways.
  • Drug Development: Its unique structure allows for modifications that could enhance its efficacy as a drug candidate .

Case Study 1: Enzyme Inhibition

In a recent study, derivatives of related compounds demonstrated notable inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. The structure of this compound suggests similar potential for enzyme modulation, which may lead to therapeutic applications in diabetes and Alzheimer's disease management .

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthesis of this compound using continuous flow reactors, which enhance yield and reduce costs compared to traditional batch methods. This approach ensures consistent quality and high throughput for industrial applications .

Mechanism of Action

The mechanism of action of 2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Non-Iodinated Analog: 2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic Acid

Key Differences :

  • Substituent : Lacks the 2-iodo group on the cyclohexenyl ring.
  • Molecular Weight : 259.30 g/mol (vs. ~385.2 g/mol for the iodinated compound).

Implications :

  • The iodinated derivative may exhibit enhanced stability in oxidative environments due to iodine’s electron-withdrawing effects .
  • Higher molecular weight of the iodinated compound could reduce solubility in polar solvents compared to its non-iodinated analog.

Simpler Benzoic Acid Derivatives: Benzenecarboxylic Acid (Benzoic Acid)

Structural Contrast :

  • Benzoic acid (C₇H₆O₂) lacks the cyclohexenylamino and iodine substituents .
  • Acidity : The pKa of benzoic acid is ~4.2, while the target compound’s acidity may be modulated by electron-withdrawing effects from the iodine and keto groups.

Functional Insights :

  • Benzoic acid is abundant in oxidizing soils (e.g., Atacama Desert) due to its stability, but the target compound’s complex structure may limit environmental persistence .

Amide-Linked Benzoic Acid Analog: 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

Structural Comparison :

  • Features an ethoxy-oxoacetamido side chain instead of the cyclohexenylamino group .
  • Crystallinity : Forms O–H⋯O and C–H⋯O hydrogen-bonded chains, whereas the iodinated compound may exhibit halogen bonding (C–I⋯O/N) in addition to hydrogen bonds .

Property Implications :

  • The ethoxy group enhances hydrophobicity, while the iodine substituent in the target compound could improve binding affinity in biological systems.
  • Differences in packing efficiency (e.g., planar geometry in the ethoxy analog vs. steric hindrance in the iodinated compound) may affect melting points and solubility .

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid Not reported C₁₅H₁₆INO₃* ~385.2 Iodo, cyclohexenyl, amino, carboxylic acid Potential halogen bonding, high steric bulk
2-((5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino)benzoic acid 731785-06-1 C₁₅H₁₇NO₃ 259.30 Cyclohexenyl, amino, carboxylic acid Lower reactivity, higher solubility
Benzenecarboxylic acid (Benzoic acid) 65-85-0 C₇H₆O₂ 122.12 Carboxylic acid High environmental persistence, pKa ~4.2
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Not reported C₁₁H₁₁NO₅ 237.21 Ethoxy, oxoacetamido, carboxylic acid Hydrogen-bonded crystalline chains

Research Findings and Implications

Halogen Bonding : The iodine atom in the target compound may facilitate unique intermolecular interactions, enhancing crystallinity or receptor binding in drug design .

Acidity Modulation : Electron-withdrawing groups (iodo, keto) could lower the carboxylic acid’s pKa compared to benzoic acid, altering solubility and bioavailability .

Synthetic Challenges: Introducing iodine to the cyclohexenyl ring may require specialized iodination techniques, increasing synthetic complexity relative to non-halogenated analogs .

Environmental Stability : Unlike benzoic acid, the target compound’s structural complexity may limit environmental persistence but enhance stability under pharmaceutical storage conditions .

Biological Activity

2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid, with the CAS number 634155-06-9, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H16INO3C_{15}H_{16}INO_3 and a molecular weight of 385.2 g/mol. Its structure includes an iodine atom, a cyclohexenyl ring, and a benzenecarboxylic acid group, which contribute to its biological activity.

PropertyValue
IUPAC Name2-[(2-Iodo-5,5-dimethyl-3-oxocyclohexenyl)amino]benzoic acid
Molecular FormulaC15H16INO3
Molecular Weight385.2 g/mol
CAS Number634155-06-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, compounds with structural similarities have shown inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Antioxidants are crucial in neutralizing free radicals that contribute to oxidative stress and related diseases. Preliminary studies suggest that this compound may exhibit moderate antioxidant activity, although detailed quantitative data remains limited.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of the iodine atom and the cyclohexenyl moiety may play critical roles in its interaction with biological targets.

Interaction with Molecular Targets

The compound's interaction with specific molecular targets may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible modulation of receptor activities influencing cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Antibacterial Studies : A study on similar compounds indicated significant antibacterial activity against resistant strains of bacteria, supporting the potential use of such compounds in antibiotic development .
  • Antioxidant Evaluation : Research involving derivatives demonstrated varying levels of antioxidant activity, with some showing effective radical scavenging abilities .
  • Pharmacological Screening : Compounds with analogous structures were screened for antitumor and anti-inflammatory activities, revealing promising results that warrant further investigation .

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